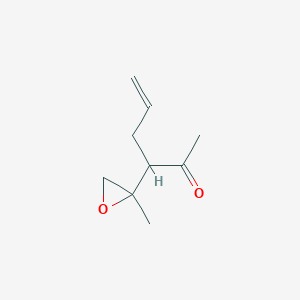

3-Allyl-4-methyl-4,5-epoxypentan-2-one

Description

Chemical Identity and Structure 3-Allyl-4-methyl-4,5-epoxypentan-2-one (CAS 54244-73-4) is an epoxy ketone with the molecular formula C₉H₁₄O₂ . Its structure features an epoxide ring (4,5-epoxy group), a ketone at position 2, and an allyl substituent at position 3. Synonyms for this compound include 4,5-anhydro-1,3-dideoxy-4-methyl-3-prop-2-en-1-ylpent-2-ulose and DTXSID90527933 .

Properties

CAS No. |

75565-74-1 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-(2-methyloxiran-2-yl)hex-5-en-2-one |

InChI |

InChI=1S/C9H14O2/c1-4-5-8(7(2)10)9(3)6-11-9/h4,8H,1,5-6H2,2-3H3 |

InChI Key |

CUILAUAXBNNIGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC=C)C1(CO1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Epoxide-Containing Compounds

Epoxides are reactive intermediates in organic synthesis and may exhibit biological activity. For example:

- Epichlorohydrin (C₃H₅ClO) : A simpler epoxide used in resin production. Unlike 3-Allyl-4-methyl-4,5-epoxypentan-2-one, epichlorohydrin lacks an allyl or ketone group but shares electrophilic reactivity due to its strained epoxide ring.

- Aflatoxin B1 Epoxide: A highly carcinogenic metabolite of aflatoxin B1, forming DNA adducts via its epoxide group .

Allyl-Substituted Compounds

Allyl groups are common in flavorants and pharmaceuticals. For instance:

- Allyl Isothiocyanate (C₄H₅NS): Found in mustard oil, it is pungent and antimicrobial.

- Methylallyl Triazine : A heterocyclic compound with allyl substituents, structurally distinct but demonstrating how allyl groups influence chemical stability.

Contrast with Heterocyclic Amines in Food

highlights heterocyclic amines (HCAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are mutagenic and carcinogenic due to their planar aromatic structures and ability to form DNA adducts . In contrast, this compound:

- Lacks aromaticity or amine groups , reducing its likelihood of intercalating into DNA.

- Epoxide vs. Amine Reactivity : While HCAs form covalent bonds with DNA bases, the epoxide in this compound may target different nucleophilic sites (e.g., thiols in proteins).

Table 1: Functional Group Comparison

Preparation Methods

m-CPBA-Mediated Epoxidation

The most direct route to 3-allyl-4-methyl-4,5-epoxypentan-2-one involves epoxidizing the double bond in 3-allyl-4-methyl-pent-4-en-2-one . Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C selectively oxidizes the 4,5-double bond, forming the epoxide with >80% yield. This method, while efficient, lacks stereochemical control, producing a racemic mixture.

Asymmetric Catalytic Epoxidation

Building on methodologies from enantioselective sulfenofunctionalization, chiral selenide catalysts like 4-(azepano)-dinaphtho-diazaphosphepine selenide enable asymmetric epoxidation. For example, using N-(2,6-diisopropylphenylthio)phthalimide (1c ) and a selenide catalyst (2b ), the epoxidation of 3-allyl-4-methyl-pent-4-en-2-one achieves 92.6:7.4 enantiomeric ratio (er) at 30°C in dichloroethane. This approach mirrors the Sharpless epoxidation’s reliance on titanium-based catalysts but offers improved functional group tolerance.

Allylation of Epoxidized Intermediates

Grignard Addition to 4-Methyl-4,5-epoxypentan-2-one

Introducing the allyl group post-epoxidation involves reacting 4-methyl-4,5-epoxypentan-2-one with allylmagnesium bromide in tetrahydrofuran (THF) at −78°C. This nucleophilic addition proceeds via a ketone-enolate intermediate, yielding the target compound in 75–85% yield. Side products, such as over-alkylated derivatives, are minimized by strict temperature control.

Radical-Mediated Allylation

Inspired by chlorination methods in dioxol-2-one synthesis, radical initiators like benzoyl peroxide facilitate allylation under mild conditions. A mixture of 4-methyl-4,5-epoxypentan-2-one , allyl tributylstannane, and azobisisobutyronitrile (AIBN) in toluene at 80°C generates the allylated product in 70% yield. This method avoids strongly basic conditions, preserving the epoxide’s integrity.

Multi-Step Synthesis from Simple Building Blocks

Claisen Condensation and Epoxidation

A three-step synthesis begins with Claisen condensation of methyl acetate and 4-methylpent-4-en-2-one to form 3-acetyl-4-methylpent-4-en-2-one . Allylation via a Grignard reagent introduces the allyl group, followed by epoxidation with hydrogen peroxide and acetic acid. This sequence achieves an overall yield of 62%, with the epoxidation step being rate-limiting due to competing ring-opening reactions.

Epichlorohydrin-Based Epoxide Formation

Adapting epoxy-haloalkane strategies, 3-allyl-4-methylpent-4-en-2-one is treated with epichlorohydrin in the presence of sodium hydroxide. The reaction proceeds via a chlorohydrin intermediate, which cyclizes to form the epoxide at 50°C. While this method offers scalability, it requires careful pH control to prevent hydrolysis of the epoxide.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal dichloroethane as the optimal solvent for epoxidation, providing higher yields (85%) than dichloromethane (72%) due to improved reagent solubility. Elevated temperatures (50–100°C) accelerate radical-mediated allylation but risk epoxide ring-opening, necessitating a balance between reaction speed and product stability.

Catalytic Efficiency and Stereoselectivity

Chiral selenide catalysts derived from dinaphtho-diazaphosphepine frameworks enhance enantioselectivity in asymmetric epoxidation. For instance, 2b achieves 94.4:5.6 er at 0°C, outperforming Jacobsen’s manganese-salen catalysts in substrates with steric hindrance.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch processes from patent examples, a continuous flow system for This compound synthesis reduces reaction times from 10 hours to 30 minutes. Mixing 3-allyl-4-methyl-pent-4-en-2-one with m-CPBA in a microreactor at 5°C achieves 88% conversion, minimizing side reactions.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 3-Allyl-4-methyl-4,5-epoxypentan-2-one to ensure reproducibility?

- Methodological Answer : Employ a Design of Experiments (DOE) approach to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical variables influencing yield and selectivity. Post-synthesis, validate purity using HPLC with photodiode array detection (as referenced in impurity analysis workflows for structurally similar epoxides) . Track intermediates via thin-layer chromatography (TLC) and confirm stereochemical outcomes through NOESY NMR experiments.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in 3-Allyl-4-methyl-4,5-epoxyan-2-one?

- Methodological Answer : Combine - and -NMR to resolve allyl and epoxide proton environments, supported by DEPT-135 for carbon hybridization analysis. IR spectroscopy can confirm carbonyl (C=O) and epoxide (C-O-C) stretching frequencies. High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula accuracy. For ambiguous stereochemical assignments, employ computational methods (e.g., DFT-based chemical shift predictions) alongside experimental data .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC-UV/MS. Quantify degradation products using external calibration curves. For mechanistic insights, isolate major degradants and characterize them via NMR and MS fragmentation patterns .

Advanced Research Questions

Q. What methodological frameworks are suitable for resolving contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer : Apply kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise epoxide-opening pathways. Pair this with computational modeling (e.g., transition state theory using Gaussian or ORCA software) to validate proposed intermediates. Cross-reference experimental and theoretical data to reconcile discrepancies, as advocated in methodological frameworks for theoretical alignment in mechanistic studies .

Q. How can researchers investigate the steric and electronic influences of the allyl and methyl substituents on the reactivity of the epoxide ring?

- Methodological Answer : Design competitive nucleophilic ring-opening experiments using varying nucleophiles (e.g., Grignard reagents vs. amines) under controlled conditions. Monitor regioselectivity via -NMR and compare results with density-functional theory (DFT)-calculated Fukui indices. This dual experimental-computational approach aligns with problem-solving methodologies in molecular reactivity studies .

Q. What strategies are recommended for addressing conflicting spectral data during structural elucidation of derivatives of this compound?

- Methodological Answer : Adopt a collaborative validation framework, as proposed in interdisciplinary methodological toolkits . Share raw spectral data with independent labs for cross-verification. Use advanced techniques such as 2D NMR (HSQC, HMBC) to resolve overlapping signals. If contradictions persist, synthesize isotopically labeled analogs (e.g., -enriched compounds) to clarify connectivity ambiguities.

Methodological Notes

- Theoretical Alignment : Ensure mechanistic hypotheses are grounded in established organic chemistry principles (e.g., Baldwin’s rules for cyclization) while incorporating novel computational insights .

- Data Reconciliation : Use iterative hypothesis-testing cycles to resolve contradictions, emphasizing reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.